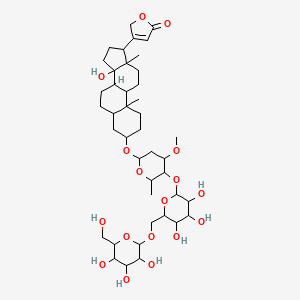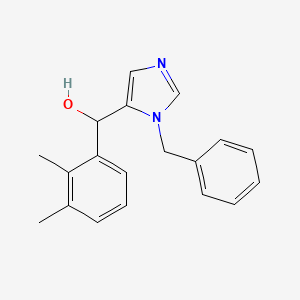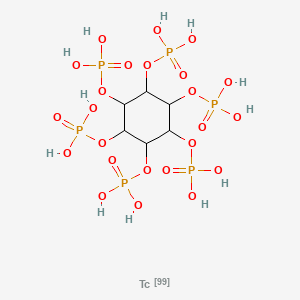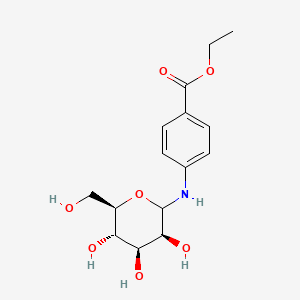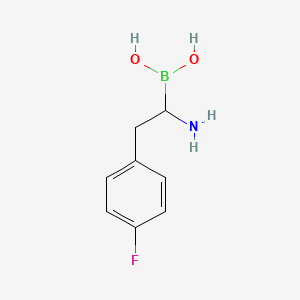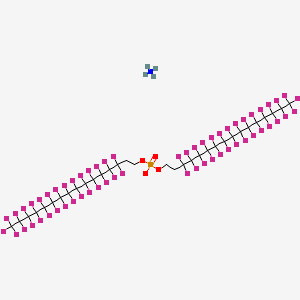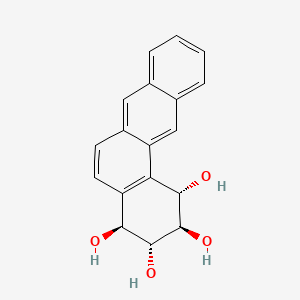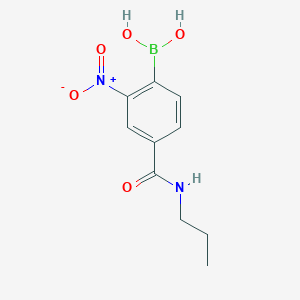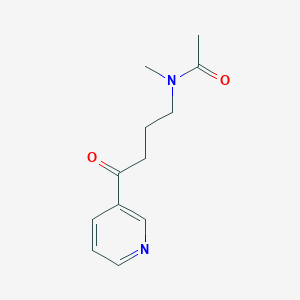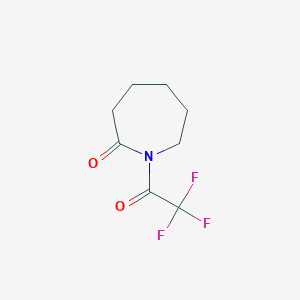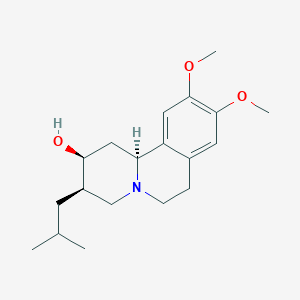
(2S,3R,11bS)-Dihydrotetrabenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,11bS)-Dihydrotetrabenazine is a chemical compound known for its significant biological activity. It is an alkaloid that has shown potential in various therapeutic applications, particularly in the treatment of diseases caused by protozoa and viruses . The compound is structurally related to other isoquinoline alkaloids and has been studied for its pharmacological properties.
準備方法
The synthesis of (2S,3R,11bS)-Dihydrotetrabenazine involves several steps, typically starting from simpler organic molecules. Industrial production methods often involve high-throughput screening and optimization of reaction conditions to maximize yield and purity .
化学反応の分析
(2S,3R,11bS)-Dihydrotetrabenazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.
科学的研究の応用
(2S,3R,11bS)-Dihydrotetrabenazine has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying isoquinoline alkaloids and their reactivity.
Biology: Investigated for its effects on cellular processes and protein synthesis inhibition.
Medicine: Explored as a potential therapeutic agent for treating viral infections and protozoal diseases.
作用機序
The primary mechanism of action of (2S,3R,11bS)-Dihydrotetrabenazine involves the inhibition of protein synthesis. It binds to the ribosomal 40S subunit, preventing the movement of ribosomes along the mRNA strand, thereby blocking translation . This action disrupts the production of essential proteins in eukaryotic cells, leading to the inhibition of cell growth and proliferation.
類似化合物との比較
(2S,3R,11bS)-Dihydrotetrabenazine is similar to other isoquinoline alkaloids such as emetine and dehydroemetine. it is unique in its specific binding affinity and inhibitory effects on protein synthesis . Other similar compounds include:
Emetine: Known for its antiamoebic properties and similar mechanism of action.
Dehydroemetine: A derivative of emetine with enhanced stability and similar biological activity.
Liensinine: Another isoquinoline alkaloid with antiviral properties.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
特性
分子式 |
C19H29NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
(2S,3R,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m1/s1 |
InChIキー |
WEQLWGNDNRARGE-PVAVHDDUSA-N |
異性体SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1O)OC)OC |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)
